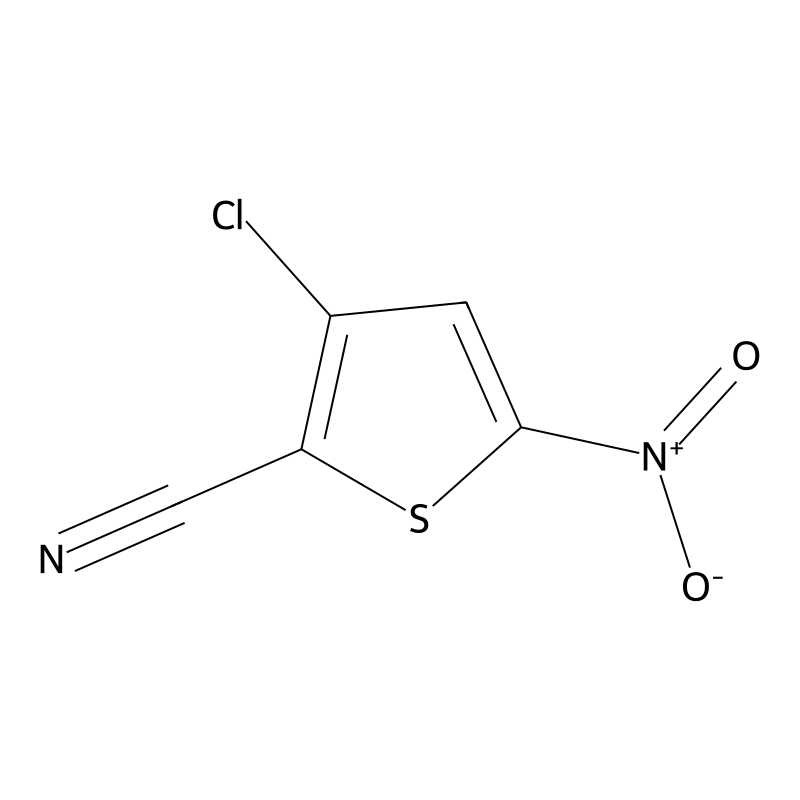

3-Chloro-5-nitrothiophene-2-carbonitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

3-Chloro-5-nitrothiophene-2-carbonitrile is a heterocyclic compound characterized by a thiophene ring substituted with a chlorine atom at the 3-position, a nitro group at the 5-position, and a carbonitrile group at the 2-position. Its molecular formula is , and it is notable for its diverse applications in organic synthesis and medicinal chemistry. The presence of both electron-withdrawing groups (the nitro and carbonitrile) enhances its reactivity, making it a valuable intermediate in various

- Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst such as palladium.

- Substitution Reactions: The chlorine atom can be substituted with various nucleophiles, including amines and thiols, under appropriate conditions.

- Oxidation: The compound may also undergo oxidation, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

These reactions enable the compound to serve as a versatile building block in synthetic organic chemistry.

Although specific biological activity data for 3-Chloro-5-nitrothiophene-2-carbonitrile is limited, compounds with similar structures have demonstrated various biological activities. For instance, derivatives of thiophene-based compounds are often explored for their potential as anti-inflammatory, antimicrobial, and anticancer agents. The unique combination of functional groups in this compound may contribute to its potential interactions with biological targets .

The synthesis of 3-Chloro-5-nitrothiophene-2-carbonitrile typically involves several steps:

- Nitration: Starting from 3-chlorothiophene-2-carbonitrile, nitration is performed using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.

- Purification: The resultant product is purified through recrystallization or chromatography to achieve high purity levels suitable for further applications .

Industrial production methods mirror laboratory synthesis but are scaled up to ensure higher yields and consistent quality, often utilizing continuous flow reactors for efficiency.

3-Chloro-5-nitrothiophene-2-carbonitrile has several applications across different fields:

- Organic Synthesis: Serves as an essential building block for synthesizing more complex organic molecules.

- Medicinal Chemistry: Used in drug development for creating derivatives with potential therapeutic effects.

- Material Science: Employed in synthesizing materials with specific electronic properties due to its unique structural features.

While specific interaction studies on 3-Chloro-5-nitrothiophene-2-carbonitrile are scarce, related compounds have been investigated for their ability to modulate enzyme activity or interact with various receptors in biological systems. The presence of electron-withdrawing groups like nitro and carbonitrile enhances their binding affinity and specificity towards biological targets, suggesting potential pathways for further research into this compound's interactions .

Several compounds share structural similarities with 3-Chloro-5-nitrothiophene-2-carbonitrile. Here are some notable examples:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 3-Chlorothiophene-2-carbonitrile | Lacks the nitro group | Less reactive due to fewer electron-withdrawing groups |

| 5-Nitrothiophene-2-carbonitrile | Lacks chlorine substitution | Different reactivity profile due to absence of chlorine |

| 5-Aminothiophene-2-carbonitrile | Amino group instead of nitro | Potentially different biological activity due to amino substitution |

Uniqueness

The uniqueness of 3-Chloro-5-nitrothiophene-2-carbonitrile lies in its combination of both a nitro group and a chlorine atom on the thiophene ring. This dual substitution enhances its reactivity compared to similar compounds, making it particularly valuable in organic synthesis and medicinal chemistry applications .